molecular formula C17H19N3O5S2 B2729717 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 923511-32-4

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2729717
M. Wt: 409.48
InChI Key: JLGNJECOZZZJOB-UHFFFAOYSA-N
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Description

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O5S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and QSAR Models

Research involving molecular interaction and quantitative structure-activity relationship (QSAR) models often explores the binding efficiency and specificity of compounds to receptors or enzymes. For instance, studies on the molecular interaction of antagonists with cannabinoid receptors have employed conformational analysis and QSAR models to understand the steric and electrostatic requirements for binding to the CB1 receptor. Such research offers a foundation for designing compounds with tailored affinities for specific biological targets (Shim et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of new compounds for antimicrobial activity is a significant area of research. Studies focusing on the development of benzothiazole derivatives, for instance, have led to compounds with variable and modest antimicrobial activities against a range of bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This approach can be relevant for exploring the antimicrobial potential of the mentioned compound.

Antimycobacterial Chemotypes

The search for new antimycobacterial agents has led to the identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as promising chemotypes. A study evaluating the anti-tubercular activity of structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis H37Rv strain found several compounds with low MICs, highlighting the therapeutic potential of such scaffolds (Pancholia et al., 2016).

Synthesis and Application in Fuel Cells

The synthesis of novel compounds for application in fuel cells is another area of interest. For example, the development of sulfonic acid-containing polybenzoxazines for use as proton exchange membranes in direct methanol fuel cells illustrates the intersection of organic synthesis and material science. These materials demonstrated high proton conductivity and low methanol permeability, essential properties for efficient fuel cell operation (Yao et al., 2014).

Drug Design and Biological Activity

The design and synthesis of compounds for evaluating their biological activity, such as tubulin polymerization inhibition and apoptosis induction in cancer cells, represent critical steps in drug discovery. Research into substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, for example, has led to compounds with significant in vitro cytotoxic activity against various cancer cell lines (Manasa et al., 2020).

properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-27(22,23)14-4-2-3-13-15(14)18-17(26-13)20-7-5-19(6-8-20)16(21)12-11-24-9-10-25-12/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGNJECOZZZJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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